molecular formula C23H32N6O5 B2602561 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione CAS No. 899972-57-7

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2602561
CAS RN: 899972-57-7
M. Wt: 472.546
InChI Key: LKZLQMWJGIADES-UHFFFAOYSA-N
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Description

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32N6O5 and its molecular weight is 472.546. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis

The purine fused-ring skeleton in similar compounds is planar, and the morpholine ring adopts a chair conformation. Statistical disorder occurs within the hydroxy group, with the structure being stabilized by a network of intermolecular hydrogen bonds. The conformation of the amino-hydroxyalkyl substituent is determined by an O-H...N intramolecular hydrogen bond, indicating potential for specific interactions and binding in biological systems (Karczmarzyk et al., 1995).

Crystal Structure Comparisons

Comparisons with related compounds show that molecules have a typical geometry with planar purine fused-ring systems. The amino­alkyl side chain in the purine system has a specific conformation, influenced by weak intramolecular hydrogen bonds. These structural insights can inform the design of new compounds with desired biological activities (Karczmarzyk & Pawłowski, 1997).

Pharmacological Evaluation

A study on derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones revealed the potential for designing new 5-HT ligands with preserved π electron systems and lower molecular weight. These compounds have shown anxiolytic and antidepressant properties, indicating the possibility of therapeutic applications for the target compound in treating psychiatric disorders (Chłoń-Rzepa et al., 2013).

Enzymatic Polymerization Applications

The enzymatic ring-opening polymerization of morpholine-2,5-dione derivatives has been investigated, offering a novel route to the synthesis of poly(ester amide)s. This suggests potential applications in material science, particularly in the development of biodegradable polymers with specific physical properties (Feng et al., 2000).

properties

IUPAC Name

7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O5/c1-15-4-5-18(12-16(15)2)34-14-17(30)13-29-19-20(27(3)23(32)26-21(19)31)25-22(29)24-6-7-28-8-10-33-11-9-28/h4-5,12,17,30H,6-11,13-14H2,1-3H3,(H,24,25)(H,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZLQMWJGIADES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCCN4CCOCC4)N(C(=O)NC3=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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